N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
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Overview
Description
N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Explored for its anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide: Lacks the prop-2-en-1-yl group, which may affect its biological activity.
N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-methyl-2H-chromene-3-carbohydrazide: Contains a methyl group instead of the prop-2-en-1-yl group, leading to different chemical and biological properties.
Uniqueness
The presence of the prop-2-en-1-yl group in N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide imparts unique chemical reactivity and biological activity compared to its analogs. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14Cl2N2O4 |
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Molecular Weight |
417.2 g/mol |
IUPAC Name |
N'-(2,4-dichlorobenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide |
InChI |
InChI=1S/C20H14Cl2N2O4/c1-2-4-11-5-3-6-12-9-15(20(27)28-17(11)12)19(26)24-23-18(25)14-8-7-13(21)10-16(14)22/h2-3,5-10H,1,4H2,(H,23,25)(H,24,26) |
InChI Key |
LPQYBTDIBAXRTF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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